molecular formula C15H19N3 B8649874 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole

Cat. No.: B8649874
M. Wt: 241.33 g/mol
InChI Key: PTMAQZLDISHYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidin-4-yl-1H-benzimidazole
  • 5-Cyclopropyl-1H-benzoimidazole
  • 2-Cyclopropyl-1H-benzimidazole

Uniqueness

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole is unique due to the presence of both a cyclopropyl group and a piperidinyl group attached to the benzimidazole core. This combination of functional groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

6-cyclopropyl-2-piperidin-4-yl-1H-benzimidazole

InChI

InChI=1S/C15H19N3/c1-2-10(1)12-3-4-13-14(9-12)18-15(17-13)11-5-7-16-8-6-11/h3-4,9-11,16H,1-2,5-8H2,(H,17,18)

InChI Key

PTMAQZLDISHYNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)N=C(N3)C4CCNCC4

Origin of Product

United States

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